

# An In-depth Technical Guide to Fmoc-D-Phe(3,4-DiCl)-OH

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Compound of Interest

Compound Name: Fmoc-D-Phe(3,4-DiCl)-OH

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A Note on Chemical Identification: Initial verification has revealed a discrepancy in the provided CAS number. The CAS number 205526-34-7 corresponds to 4-Cyano-N-[(9H-fluorenylmethoxy)carbonyl]-D-phenylalanine, also known as Fmoc-D-Phe(4-CN)-OH[1][2][3][4] [5]. The correct CAS number for **Fmoc-D-Phe(3,4-DiCl)-OH** is 177966-58-4[6][7][8][9][10][11]. This guide will focus on the latter, **Fmoc-D-Phe(3,4-DiCl)-OH**, as specified by the chemical name in the topic.

## Introduction

**Fmoc-D-Phe(3,4-DiCl)-OH** is a chemically modified, non-natural amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of chlorine atoms onto the phenyl ring of D-phenylalanine offers unique steric and electronic properties, making it a valuable tool for researchers and professionals in drug discovery and development. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for controlled, stepwise addition of the amino acid to a growing peptide chain under mild basic conditions. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

# **Chemical and Physical Properties**

**Fmoc-D-Phe(3,4-DiCl)-OH** is a white to off-white solid with a molecular weight of 456.32 g/mol . Its chemical structure and key properties are summarized in the tables below.

### **Table 1: Chemical Identifiers**



Identifier	Value
IUPAC Name	(2R)-3-(3,4-dichlorophenyl)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]propanoic acid[11]
CAS Number	177966-58-4[6][7][8][9][10][11]
Molecular Formula	C24H19Cl2NO4[6][7][11]
Synonyms	Fmoc-D-3,4-dichlorophenylalanine, Fmoc-D-Phe(3,4-Cl2)-OH[7][9]

**Table 2: Physicochemical Data** 

Property	Value
Molecular Weight	456.32 g/mol [6][7]
Appearance	White to off-white solid
Purity	≥95% (HPLC)[7]
Storage Conditions	2-8°C[9]
Melting Point	122°C[9]
Optical Rotation	[α] <sup>20</sup> /D +30 ± 3° (c=1 in DMF)[9]

# **Applications in Research and Drug Development**

The unique structural features of **Fmoc-D-Phe(3,4-DiCl)-OH** make it a valuable component in the synthesis of novel peptides with enhanced biological properties.

- Peptide Synthesis: It is a key building block in SPPS for creating peptides with specific conformational constraints. The dichlorophenyl moiety can influence peptide folding and stability.
- Drug Discovery: The incorporation of this non-natural amino acid can lead to peptides with increased resistance to enzymatic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles. These characteristics are highly desirable in the development of new therapeutic agents.



 Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acids with Fmoc-D-Phe(3,4-DiCl)-OH, researchers can probe the structural requirements for biological activity, aiding in the rational design of more potent and selective drugs.

# Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Phe(3,4-DiCl)-OH

This protocol outlines the manual coupling of **Fmoc-D-Phe(3,4-DiCl)-OH** to a resin-bound peptide chain.

Workflow for a Single Coupling Cycle:



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Fig. 1: SPPS Coupling Workflow

#### Materials:

- Fmoc-protected peptide-resin
- Fmoc-D-Phe(3,4-DiCl)-OH
- N,N'-Diisopropylethylamine (DIPEA)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- Hydroxybenzotriazole (HOBt)
- Dimethylformamide (DMF), peptide synthesis grade



- 20% (v/v) Piperidine in DMF
- Dichloromethane (DCM)
- · Solid-phase synthesis vessel

#### Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine in DMF solution to the resin.
  - Agitate for 5-10 minutes.
  - Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- · Amino Acid Activation:
  - In a separate vial, dissolve Fmoc-D-Phe(3,4-DiCl)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
  - Add DIPEA (6-10 eq.) to the solution and mix for 1-2 minutes.
- Coupling:
  - Add the activated amino acid solution to the deprotected peptide-resin.
  - Agitate the mixture at room temperature for 1-2 hours.
  - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
- Washing:



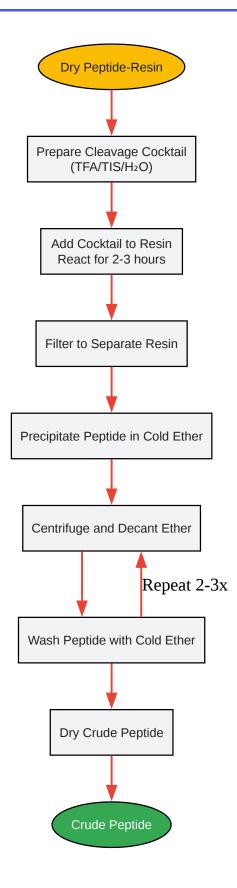
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next coupling cycle or final cleavage.

# **Cleavage and Deprotection**

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Cleavage Workflow:





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Fig. 2: Peptide Cleavage and Deprotection



#### Materials:

- Dry peptide-resin
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water
- Cold diethyl ether
- Centrifuge tubes

#### Procedure:

- Preparation: Dry the peptide-resin thoroughly under vacuum.
- Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H<sub>2</sub>O (e.g., 95:2.5:2.5 v/v/v).
- Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Peptide Precipitation:
  - Filter the reaction mixture to remove the resin beads.
  - Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
- · Isolation and Washing:
  - Centrifuge the mixture to pellet the crude peptide.
  - Decant the ether and wash the peptide pellet with cold ether two more times.
- Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.



## Conclusion

**Fmoc-D-Phe(3,4-DiCl)-OH** is a specialized amino acid derivative that offers significant advantages in the field of peptide chemistry and drug discovery. Its unique dichlorinated structure allows for the synthesis of peptides with enhanced stability and potentially novel biological activities. The protocols provided herein offer a foundational framework for its application in solid-phase peptide synthesis. As the demand for more sophisticated peptide-based therapeutics continues to grow, the utility of such non-natural amino acids will undoubtedly expand, paving the way for new and innovative treatments.

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